molecular formula C9H10INO2 B1613299 2-Iodo-D-Phenylalanine CAS No. 736184-44-4

2-Iodo-D-Phenylalanine

Cat. No.: B1613299
CAS No.: 736184-44-4
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-MRVPVSSYSA-N
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Description

2-Iodo-D-Phenylalanine is an iodinated derivative of the amino acid phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 2-Iodo-L-Phenylalanine.

Mechanism of Action

Target of Action

The primary target of 2-Iodo-D-Phenylalanine is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in certain tissues, making it a promising target for drug delivery .

Mode of Action

This compound interacts with its target, LAT1, by being transported into cells. The iodine substituent at position 2 in the benzene ring of the compound markedly improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . This interaction results in the compound being selectively delivered to specific tissues where LAT1 is predominantly expressed .

Biochemical Pathways

It is known that the compound is transported into cells via lat1 . This could potentially affect the metabolic pathways involving large neutral amino acids, as these are the typical substrates of LAT1 .

Pharmacokinetics

The pharmacokinetic properties of this compound include high and specific tumor uptake and renal tracer clearance . Two-compartment modeling revealed that the D-isomer showed a faster blood clearance together with a faster distribution to the peripheral compartment in comparison with 2-Iodo-L-Phenylalanine . These properties contribute to the compound’s bioavailability.

Result of Action

The result of this compound’s action is its high, fast, and specific uptake in all tested tumors . This makes it a promising diagnostic agent for dynamic planar imaging . It has been shown to have better tracer characteristics concerning radiation dose to other organs compared to its L-isomer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other large neutral amino acids in the environment could potentially compete with the compound for transport via LAT1 . .

Biochemical Analysis

Biochemical Properties

2-Iodo-D-Phenylalanine interacts with various biomolecules in the body. It has been shown to be transported into tumor cells by the L-type amino acid transporter 1 (LAT1) . This transporter is known to transport large neutral amino acids across the cell membrane . The interaction of this compound with LAT1 is a key aspect of its biochemical properties and its potential use in tumor imaging .

Cellular Effects

The cellular effects of this compound are primarily related to its uptake by tumor cells. It has been observed to have high and specific tumor retention, making it a promising tracer for diagnostic oncologic imaging . The compound’s influence on cell function is primarily related to its role as a radiotracer, allowing for the visualization of tumor cells in imaging studies .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the LAT1 transporter. The compound is taken up by tumor cells via this transporter, allowing it to accumulate in these cells . This accumulation can then be visualized using SPECT imaging, providing valuable information about the location and extent of the tumor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have fast clearance from the blood, with faster clearance and uptake in the peripheral compartment compared to its L-isomer . It has also been found to be metabolically stable .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied in the context of tumor imaging. The compound has been shown to have high and specific tumor retention, which is observable even at low dosages .

Metabolic Pathways

It is known that the compound is taken up by cells via the LAT1 transporter

Transport and Distribution

This compound is transported into cells via the LAT1 transporter . Once inside the cell, the compound can accumulate in tumor cells, allowing it to be visualized using SPECT imaging .

Subcellular Localization

Given its uptake by the LAT1 transporter, it is likely that the compound is localized to the cytoplasm of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-D-Phenylalanine typically involves the iodination of D-Phenylalanine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide (NaI) and hydrogen peroxide (H2O2), in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-D-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodo-D-Phenylalanine has several important applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which affects its transport and metabolism in biological systems. Its faster clearance and higher tumor contrast compared to its L-isomer make it particularly valuable for certain diagnostic applications .

Properties

IUPAC Name

(2R)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648048
Record name 2-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736184-44-4
Record name 2-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-D-phenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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